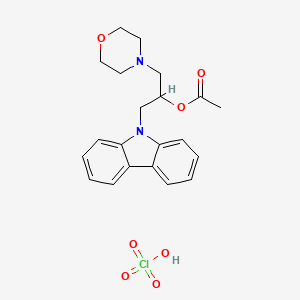
1-(9H-carbazol-9-yl)-3-morpholinopropan-2-yl acetate perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(9H-carbazol-9-yl)-3-morpholinopropan-2-yl acetate perchlorate is a complex organic compound that combines the structural features of carbazole and morpholine. Carbazole derivatives are known for their significant photochemical and thermal stability, as well as their good hole-transport ability. These properties make them suitable for a wide range of applications, including optoelectronics and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-yl acetate perchlorate typically involves the following steps:
Formation of the Carbazole Derivative: The initial step involves the functionalization of carbazole at the nitrogen position. This can be achieved through various methods, including N-alkylation or N-acylation.
Introduction of the Morpholine Group: The next step involves the introduction of the morpholine group through a nucleophilic substitution reaction. This can be done by reacting the carbazole derivative with a suitable morpholine derivative under basic conditions.
Acetylation: The resulting product is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Formation of the Perchlorate Salt: Finally, the acetate compound is converted to its perchlorate salt by reacting it with perchloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(9H-carbazol-9-yl)-3-morpholinopropan-2-yl acetate perchlorate can undergo various chemical reactions, including:
Oxidation: The carbazole moiety can be oxidized to form carbazole-3,6-dione.
Reduction: Reduction of the carbazole ring can lead to the formation of tetrahydrocarbazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Carbazole-3,6-dione
Reduction: Tetrahydrocarbazole derivatives
Substitution: Various substituted morpholine derivatives
Aplicaciones Científicas De Investigación
1-(9H-carbazol-9-yl)-3-morpholinopropan-2-yl acetate perchlorate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its photochemical properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-yl acetate perchlorate involves its interaction with specific molecular targets and pathways. The carbazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The morpholine group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
9H-Carbazole: The parent compound, known for its photochemical stability and hole-transport properties.
N-Substituted Carbazoles: Compounds with various substituents at the nitrogen position, used in optoelectronics and pharmaceuticals.
Morpholine Derivatives: Compounds containing the morpholine ring, known for their solubility and bioavailability.
Uniqueness
1-(9H-carbazol-9-yl)-3-morpholinopropan-2-yl acetate perchlorate is unique due to its combination of carbazole and morpholine moieties, which confer both photochemical stability and enhanced solubility. This makes it particularly suitable for applications in optoelectronics and pharmaceuticals, where these properties are highly desirable.
Propiedades
IUPAC Name |
(1-carbazol-9-yl-3-morpholin-4-ylpropan-2-yl) acetate;perchloric acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3.ClHO4/c1-16(24)26-17(14-22-10-12-25-13-11-22)15-23-20-8-4-2-6-18(20)19-7-3-5-9-21(19)23;2-1(3,4)5/h2-9,17H,10-15H2,1H3;(H,2,3,4,5) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSAWPFQKPWNVPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CN1CCOCC1)CN2C3=CC=CC=C3C4=CC=CC=C42.OCl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[6-[4-[3-[1-[(4-tert-butylphenyl)methyl]-4-ethyl-5-oxo-1,2,4-triazol-3-yl]propyl]phenyl]pyridin-3-yl]benzenesulfonamide](/img/structure/B2865967.png)


![N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2865965.png)
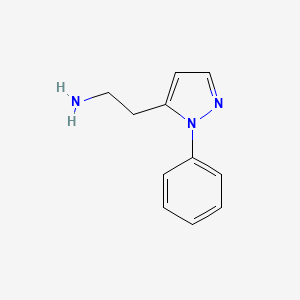
![4-fluoro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2865978.png)

![5-Phenyl-5H-indeno[1,2-b]pyridin-5-ol](/img/structure/B2865983.png)
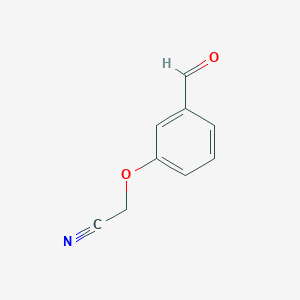
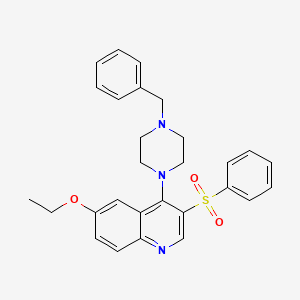
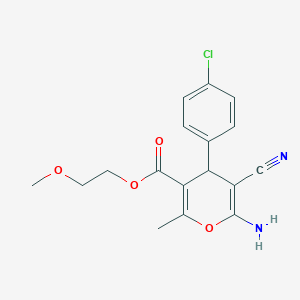
![N-[(furan-2-yl)methyl]-2-{[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2865972.png)
![2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanyl-N-propylacetamide](/img/structure/B2865974.png)
![4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxy-3-(4-methoxybenzoyl)quinoline](/img/structure/B2865975.png)
